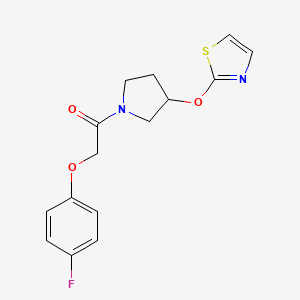
2-(4-Fluorophenoxy)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Fluorophenoxy)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential use in various research applications. This compound is also known as "FPE" and is a synthetic molecule that has been designed to target specific biological pathways.
Applications De Recherche Scientifique
Synthesis and Chemical Characterization
Versatile Synthesis Methods : A study highlighted the development of a new three-component coupling for the synthesis of pyrazolo[3,4-b]pyridines, demonstrating the compound's utility in preparing various bicyclic systems. This method's versatility is crucial for generating combinatorial libraries, aiding in scaffold decoration in one step, and potentially involving compounds similar to "2-(4-Fluorophenoxy)-1-(3-(thiazol-2-yloxy)pyrrolidin-1-yl)ethanone" (Almansa et al., 2008).
Fluoroionophores Development : Research into fluoroionophores based on diamine-salicylaldehyde derivatives, indicating potential applications in metal ion sensing and cellular metal staining, suggests a framework for developing sensors that could include fluorophenyl components similar to the compound (Hong et al., 2012).
Biological Applications
Anticancer Agent Development : Novel pyridine-thiazole hybrid molecules, incorporating fluorophenyl units, have shown high antiproliferative activity against various cancer cell lines, suggesting that modifications to the compound could yield promising anticancer agents (Ivasechko et al., 2022).
Antimicrobial Activities : The synthesis and screening of diheteroaryl thienothiophene derivatives, which may relate to the structure of the compound, have been explored for antimicrobial activities, highlighting the potential of such compounds in combating bacterial and fungal pathogens (Wardkhan et al., 2008).
Photophysical and Electrochemical Studies
Photophysical Properties : Studies on carbon dots and fluorescent molecules have explored the photophysical properties of compounds, potentially including those with fluorophenyl and thiazolyl groups. These properties are crucial for applications in sensing, imaging, and as fluorescent probes (Shi et al., 2016).
Cathode Interfacial Layers : Research on pyridine-incorporated polymers for polymer solar cells indicates that similar compounds could be used as cathode-modifying layers, improving device efficiency by reducing energy loss at the cathode side (Chen et al., 2017).
Propriétés
IUPAC Name |
2-(4-fluorophenoxy)-1-[3-(1,3-thiazol-2-yloxy)pyrrolidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN2O3S/c16-11-1-3-12(4-2-11)20-10-14(19)18-7-5-13(9-18)21-15-17-6-8-22-15/h1-4,6,8,13H,5,7,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFVNUIWVDHYABA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CS2)C(=O)COC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

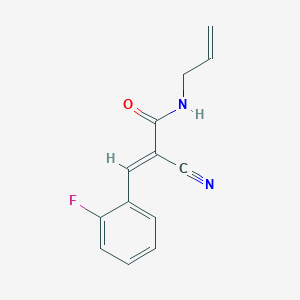


![7-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2998539.png)
![N-(2-methoxyphenyl)-2-{[1-(2-methoxyphenyl)-1H-tetrazol-5-yl]sulfanyl}propanamide](/img/structure/B2998540.png)
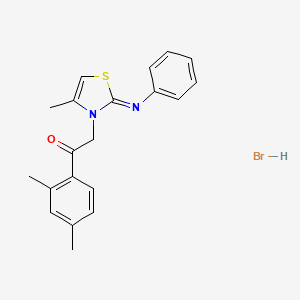
![6-amino-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1-(p-tolyl)-1H-pyrazolo[3,4-b]pyridine-5-carbonitrile](/img/structure/B2998543.png)
![8-Bromo-3-methyl-2,3,4,5-tetrahydropyrrolo[1,2-a][1,4]diazepin-1-one](/img/structure/B2998544.png)
![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2998546.png)
![{6-Chloro-4-[(3-methylbenzyl)amino]quinolin-3-yl}(morpholin-4-yl)methanone](/img/structure/B2998549.png)
![6-[2-[1-(2-fluorophenyl)-2,5-dimethylpyrrol-3-yl]-2-oxoethyl]sulfanyl-5-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2998550.png)
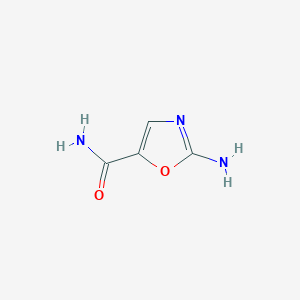
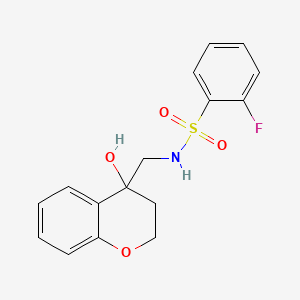
![2-(3,4-Dimethoxyphenyl)-5-methyl-4-(((1-methyl-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio)methyl)oxazole](/img/structure/B2998556.png)